Kotanin

Catalog No.
S578192
CAS No.
27909-08-6
M.F
C24H22O8
M. Wt
438.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kotanin

CAS Number

27909-08-6

Product Name

Kotanin

IUPAC Name

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one

Molecular Formula

C24H22O8

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3

InChI Key

CSJOUDOXDHMIAH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC

Synonyms

kotanin

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC

Kotanin as a Fungal Metabolite

Kotanin is a naturally occurring chemical compound classified as a mycotoxin. Mycotoxins are secondary metabolites produced by various fungi, and kotanin is specifically produced by certain Aspergillus species, including Aspergillus glaucus, Aspergillus alliaceus, and Aspergillus niger. These fungi are commonly found in soil, decaying organic matter, and stored grains [, ].

Chemical Structure and Properties

Kotanin has the chemical formula C24H22O8 and a specific molecular structure. You can find a detailed depiction of its structure on the PubChem website [].

Reported Biological Activities

Studies have reported various biological activities associated with kotanin, including:

  • Antibacterial activity: Kotanin has been shown to exhibit antibacterial properties against certain bacterial strains [].
  • Cytotoxic activity: Kotanin has demonstrated cytotoxic effects on some mammalian cell lines []. It is important to note that these studies were conducted in controlled laboratory settings and the potential effects of kotanin on human health are not fully understood.

Kotanin is a naturally occurring compound classified as an 8,8'-bicoumarin, with the molecular formula C24H22O8. It is primarily derived from the fungal species Aspergillus glaucus, among others. The structure of kotanin features two coumarin units linked by a carbon-carbon bond, which contributes to its unique chemical properties and biological activities . This compound is notable for its potential applications in various fields, including pharmacology and agriculture.

The specific mechanism of action of Kotanin is not fully understood. However, research suggests it might exhibit some biological activities. One study reported Kotanin A to be toxic to day-old chicks []. Further studies are needed to explore potential mechanisms underlying this toxicity and any other biological effects.

Kotanin A has been shown to be toxic to day-old chicks, with a reported LD50 (lethal dose for 50% of the population) of 62.5 mg/kg []. This indicates potential health hazards if ingested in sufficient quantities.

, primarily focusing on the oxidative dimerization of 4,7-dimethoxy-5-methyl-2H-chromen-2-one. This process can be catalyzed by enzymes found in fungi, leading to the formation of the bicoumarin structure . The biosynthetic pathway has been confirmed through incorporation experiments that trace its polyketide origin, indicating that acetate plays a crucial role in its formation .

Kotanin exhibits a range of biological activities, including antimicrobial and cytotoxic properties. It has been shown to be toxic to day-old chicks, with an LD100 value of 62.5 mg/kg, indicating its potential as a biopesticide . Additionally, studies suggest that kotanin may have anti-inflammatory effects and could be explored for therapeutic applications in treating certain diseases .

Kotanin's unique properties lend it to various applications:

  • Agriculture: Due to its toxicity to pests, it is being investigated as a potential biopesticide.
  • Pharmaceuticals: Its biological activity suggests possible roles in drug development, particularly for anti-inflammatory and antimicrobial agents.
  • Research: Kotanin serves as a valuable compound in studying metabolic pathways and biosynthetic processes in fungi .

Research on kotanin's interactions with biological systems reveals its complex nature. Studies indicate that it may interact with cellular pathways involved in inflammation and microbial resistance. Further investigation into its mechanism of action is essential for understanding its full potential and safety profile .

Several compounds share structural or functional similarities with kotanin. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
DesmethylkotaninBicoumarinAntimicrobialLacks methyl group compared to kotanin
CoumarinMonomericAntioxidant, anticoagulantSimpler structure; widely studied
ScopoletinCoumarin derivativeAntimicrobial, anti-inflammatoryExhibits different biological properties
UmbelliferoneCoumarinAntioxidantKnown for fluorescence properties

Kotanin's uniqueness lies in its specific dimeric structure and potent biological activities that differentiate it from other similar compounds. Its dual coumarin framework allows for distinct interactions within biological systems that are not present in simpler coumarins or their derivatives .

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Exact Mass

438.13146766 g/mol

Monoisotopic Mass

438.13146766 g/mol

Heavy Atom Count

32

Other CAS

27909-08-6

Wikipedia

(+)-kotanin

Dates

Modify: 2024-04-14

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